molecular formula C12H15N3O2S2 B1671679 Glybuzole CAS No. 1492-02-0

Glybuzole

Katalognummer: B1671679
CAS-Nummer: 1492-02-0
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: NMWQEPCLNXHPDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glybuzole ist ein blutzuckersenkendes Medikament, das in erster Linie zur Behandlung von Diabetes mellitus Typ 2 eingesetzt wird. Es handelt sich um ein orales Antidiabetikum, das durch Stimulierung der Insulinproduktion den Blutzuckerspiegel senkt. This compound ist auch unter anderen Namen wie Desathis compound und Gludiase bekannt. Seine systematische Bezeichnung lautet N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)benzolsulfonamid .

Wissenschaftliche Forschungsanwendungen

Glybuzole has several scientific research applications:

    Chemistry: Used as a model compound in studies of sulfonylurea derivatives.

    Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.

    Medicine: Primarily used in the treatment of diabetes mellitus type 2. Research is ongoing to explore its potential in other metabolic disorders.

    Industry: Utilized in the development of new antidiabetic drugs and formulations

Wirkmechanismus

Target of Action

Glybuzole is a sulfonylurea derivative that primarily targets the β-pancreatic cells . These cells play a crucial role in the regulation of blood glucose levels by producing insulin .

Mode of Action

This compound interacts with its targets by binding to sulfonylurea-specific receptors on β-pancreatic cells . This binding blocks the ATP-dependent channels for potassium ions, leading to the cessation of potassium ion flow into the β-pancreatic cell . As a result, the cell membrane becomes depolarized, causing calcium ions to flow into the cell . This influx of calcium ions triggers the contraction of actomyosin filaments, which are responsible for the exocytosis of insulin . The increased secretion of insulin subsequently leads to a decrease in blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of blood glucose levels. By stimulating the production and release of insulin from β-pancreatic cells, this compound influences the insulin signaling pathway . This pathway plays a key role in glucose homeostasis, and its modulation by this compound helps in the management of blood glucose levels, particularly in individuals with type 2 diabetes .

Pharmacokinetics

As an oral antidiabetic drug, it is likely to be readily absorbed from the gastrointestinal tract . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation for a comprehensive understanding.

Result of Action

The primary molecular and cellular effect of this compound’s action is the reduction of blood glucose levels . By stimulating the production and release of insulin from β-pancreatic cells, this compound helps lower blood glucose levels, making it an effective treatment for type 2 diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the patient’s eating habits can impact the effectiveness of this compound, as hypoglycemia can be induced by excesses in insulin production due to high doses or certain eating habits .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Glybuzole beinhaltet die Bildung eines Thiadiazolrings und dessen anschließende Anlagerung an eine Benzolsulfonamidgruppe. Der allgemeine Weg umfasst die Reaktion von p-Anisolsulfonylchlorid, Thiosemicarbazid und Isovaleriansäure. Thiosemicarbazid wird acyliert, um ein Monothiodiacylhydrazin zu bilden, das sich dann unter dem Einfluss eines sauren Katalysators zu dem Thiadiazolring cyclisiert .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt typischerweise in großem Maßstab unter Verwendung der gleichen chemischen Reaktionen wie in der Laborsynthese, jedoch optimiert für höhere Ausbeuten und Reinheit. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert, um eine gleichbleibende Produktqualität zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann zu Sulfoxiden und Sulfonen oxidiert werden.

    Reduktion: Die Reduktion von this compound kann zur Bildung von Thiolen führen.

    Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

    Substitution: Nukleophile wie Amine und Alkohole können unter basischen Bedingungen mit this compound reagieren.

Hauptprodukte

    Oxidation: Sulfoxide und Sulfone.

    Reduktion: Thiole.

    Substitution: Verschiedene substituierte Sulfonamide.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

    Chemie: Als Modellverbindung in Studien zu Sulfonylharnstoffderivaten verwendet.

    Biologie: Untersucht auf seine Auswirkungen auf pankreatische Betazellen und die Insulinsekretion.

    Medizin: Hauptsächlich zur Behandlung von Diabetes mellitus Typ 2 eingesetzt. Die Forschung ist im Gange, um sein Potenzial bei anderen Stoffwechselstörungen zu untersuchen.

    Industrie: Wird zur Entwicklung neuer Antidiabetika und Formulierungen eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an Sulfonylharnstoffrezeptoren auf pankreatischen Betazellen. Diese Bindung blockiert ATP-abhängige Kaliumkanäle, was zu einer Depolarisation der Zellmembran führt. Dadurch strömen Calciumionen in die Zelle und verursachen die Kontraktion von Actomyosin-Filamenten und die Exozytose von Insulin. Die erhöhte Sekretion von Insulin senkt den Blutzuckerspiegel .

Analyse Chemischer Reaktionen

Types of Reactions

Glybuzole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted sulfonamides.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • Glimepirid
  • Glipizid
  • Glibenclamid
  • Gliclazid
  • Gliquidon

Einzigartigkeit

Glybuzole ist unter den Sulfonylharnstoffen aufgrund seiner spezifischen Molekülstruktur einzigartig, die eine tert-Butylgruppe enthält, die an den Thiadiazolring gebunden ist. Diese strukturelle Besonderheit könnte zu seinen unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften beitragen .

Eigenschaften

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-12(2,3)10-13-14-11(18-10)15-19(16,17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWQEPCLNXHPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023103
Record name Glybuzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1492-02-0
Record name Glybuzole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1492-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glybuzole [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glybuzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glybuzole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYBUZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DJ2B68M2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glybuzole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Glybuzole
Reactant of Route 3
Glybuzole
Reactant of Route 4
Reactant of Route 4
Glybuzole
Reactant of Route 5
Glybuzole
Reactant of Route 6
Glybuzole
Customer
Q & A

Q1: What is known about the different physical forms of Glybuzole and their properties?

A1: this compound exists in several polymorphic forms, with Form I, Form II, and an amorphous form being identified. [] These forms exhibit different physicochemical properties. For instance, Forms I and II demonstrate stability at 0% and 75% relative humidity, respectively, under specific conditions (40°C for 2 months). [] In contrast, the amorphous form is less stable under the same conditions. [] Interestingly, all three forms display similar solubility in various media, including JP XII, and fluids with pH 1.2 and 6.8. []

Q2: How does the crystallization rate of amorphous this compound vary with humidity?

A2: The crystallization rate of amorphous this compound is significantly influenced by humidity. Research using X-ray diffraction analysis and the Jander equation revealed that the crystallization rate at 0% relative humidity is considerably slower (364 times) compared to the rate at 75% relative humidity at 40°C. [] This highlights the importance of controlling humidity during storage and handling of the amorphous form.

Q3: Has there been any research on improving the dissolution of this compound?

A3: While the provided abstracts do not offer specific details on the methods employed, one study mentions successful enhancement of this compound's dissolution properties. [] This improvement was achieved through co-grinding and co-melting techniques using surfactants. [] Further research in this area could lead to formulations with improved bioavailability.

Q4: Are there any documented safety concerns associated with this compound use?

A5: Although limited information is available in the provided abstracts, one study raises concerns about potential liver issues associated with this compound use, particularly when self-administered by dentists in combination with clindamycin for treating diabetes. [] This highlights the need for caution and further investigation into the potential long-term effects of this compound on liver function.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.